molecular formula C17H21NO3 B7150234 N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7150234
M. Wt: 287.35 g/mol
InChI Key: GBEAOLMHWSEVDJ-UHFFFAOYSA-N
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Description

N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11(15(19)9-12-5-3-2-4-6-12)18-17(20)14-10-13-7-8-16(14)21-13/h2-6,11,13-14,16H,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEAOLMHWSEVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=CC=C1)NC(=O)C2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized via a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

    Introduction of the Phenylbutanone Moiety: The phenylbutanone group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the bicyclic compound with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanone moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Alkylated amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. It can be used in biochemical assays to study enzyme kinetics and inhibition.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

Industrially, the compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity profile make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate for the active site, or through allosteric modulation, where it binds to a different site on the enzyme or receptor, inducing conformational changes that affect activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
  • N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-thiocarboxamide
  • N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide

Uniqueness

What sets N-(3-oxo-4-phenylbutan-2-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide apart from similar compounds is its specific combination of functional groups and the bicyclic core. This unique structure confers distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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